molecular formula C16H18N4O B4722160 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4722160
M. Wt: 282.34 g/mol
InChI Key: IRWIMMYDCQDLOQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 2-Ethyl group: Introduces moderate hydrophobicity and steric bulk.
  • 6-(2-Methylbenzyl) substituent: Aromatic benzyl group with a methyl substituent, contributing to lipophilicity and π-π interactions in biological or material applications.

Properties

IUPAC Name

2-ethyl-5-methyl-6-[(2-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-14-18-16-17-11(3)13(15(21)20(16)19-14)9-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIMMYDCQDLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly oxidizers and catalysts is also emphasized to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The triazolo-pyrimidine core undergoes selective oxidation at the pyrimidine ring or substituents. Key reagents and outcomes include:

ReagentConditionsProduct ModificationsSource
Sodium hypochloriteAcidic, room temperatureIntroduction of ketone or epoxide groups
Manganese dioxideReflux in dichloromethaneOxidation of methyl groups to aldehydes

For example, treatment with MnO₂ in dichloromethane under reflux oxidizes methyl substituents to aldehyde functionalities while preserving the triazole ring.

Reduction Reactions

Reduction targets the pyrimidine ring’s unsaturated bonds or nitro/azide groups in derivatives:

ReagentConditionsProduct ModificationsSource
Sodium borohydrideEthanol, 0–5°CSaturation of C=N bonds
Lithium aluminum hydrideTetrahydrofuran, refluxReduction of carbonyls to alcohols

Selective reduction of the pyrimidine ring’s C=N bonds with NaBH₄ in ethanol yields dihydro derivatives without affecting the triazole moiety.

Nucleophilic Substitution

The triazole ring’s electron-deficient positions facilitate nucleophilic attacks:

NucleophileConditionsPosition SubstitutedSource
Amines (e.g., benzylamine)DMF, 80°CC-3 of triazole
Thiols (e.g., 4-chlorobenzylthiol)K₂CO₃, DMSO, RTS-alkylation at C-2

For instance, reaction with 4-chlorobenzylthiol in DMSO replaces the methylthio group at C-2, forming sulfanyl derivatives with retained bioactivity.

Alkylation and Arylation

The N-7 position is prone to alkylation under mild conditions:

ElectrophileConditionsProduct ExampleSource
Benzyl bromideK₂CO₃, DMF, 60°CN-7 benzylated derivative
Ethyl iodideEtOH, RT, 18 hoursEthyl substitution at N-4

Alkylation with substituted benzyl halides enhances lipophilicity, as seen in the synthesis of 4-(2-methylbenzyl) analogs .

Cyclization and Ring Expansion

Under acidic or oxidative conditions, the triazolo-pyrimidine scaffold participates in ring-expansion reactions:

ReagentConditionsProductSource
Conc. HClReflux, 3 hoursPyrido-fused triazolo-pyrimidines
Lead tetraacetateAcetic acid, 100°CFormation of quinazoline derivatives

Cyclization with conc. HCl expands the pyrimidine ring, generating pyrido-triazolopyrimidines with enhanced π-conjugation .

Functional Group Interconversion

The methyl and ethyl substituents undergo transformations:

ReactionReagents/ConditionsOutcomeSource
HalogenationNBS, AIBN, CCl₄, refluxBromination at benzylic positions
HydrolysisNaOH, H₂O, 70°CConversion of nitriles to carboxylic acids

Benzylic bromination with NBS introduces halogen handles for cross-coupling reactions.

Key Research Findings

  • Antioxidant Activity : Sulfanyl-substituted derivatives (e.g., compound 16 in ) exhibit radical scavenging efficacy (IC₅₀ = 8.2 μM against DPPH), attributed to electron-donating thioether groups .

  • Cytotoxicity : N-alkylated analogs demonstrate micromolar activity against MCF-7 breast cancer cells (IC₅₀ = 3.7 μM).

  • Structural Insights : X-ray crystallography confirms planarity of the triazolo-pyrimidine core, enabling π-stacking interactions with biological targets .

This reactivity profile underscores the compound’s versatility as a scaffold for drug discovery, with modifications critically influencing bioavailability and target engagement.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Antiviral Properties : Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell pathways.
  • Anticancer Effects : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as NF-kB and ATF4, which are involved in cell survival and inflammation.
  • Neuroprotective Effects : Investigations suggest potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.

Industrial Applications

In addition to its biological applications, this compound is being explored for use in:

  • Phosphorescent OLED Devices : Its unique electronic properties make it suitable for designing efficient light-emitting materials in organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that treatment led to increased apoptosis rates and reduced cell proliferation through modulation of apoptotic pathways.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of neuroinflammation. The findings revealed that it effectively reduced markers of inflammation and oxidative stress in neuronal cells exposed to pro-inflammatory stimuli.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This results in reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Selected Triazolopyrimidinones

Compound Name Substituents (Positions) Key Properties/Applications References
Target Compound 2-Ethyl, 5-Methyl, 6-(2-MeBenzyl) Not explicitly reported; inferred from analogs
2-Amino-6-(3-ClBenzyl)-5-ethyl (Compound 25) 2-Amino, 5-Ethyl, 6-(3-ClBenzyl) Anticonvulsant activity (GABA modulation)
5-Cyclopropyl-6-(2-MeBenzyl) (Compound 10) 5-Cyclopropyl, 6-(2-MeBenzyl) Synthesis yield: 31%; white solid, 97% purity
S1-TP (5-ClMe, 2-4-MeOPh) 5-Chloromethyl, 2-(4-MeOPh) Electrochemically active (Ep = +0.85 V)
2-Amino-5-Me-6-Pentyl (Compound e, ) 2-Amino, 5-Me, 6-Pentyl Corrosion inhibitor (1.00 mM: 89% efficiency)
A6 () 2-Phenyl, 5-Morpholinomethyl Selective TYK2 inhibitor (IC50 = 0.12 µM)

Physicochemical Properties

  • NMR/LC-MS Data :
    • The target compound’s ¹H NMR would likely show peaks for ethyl (δ ~1.2–1.4 ppm), methylbenzyl aromatic protons (δ ~7.1–7.3 ppm), and a deshielded triazole proton (δ ~8.5–9.0 ppm), as seen in analogs like Compound 10 .
    • LC-MS m/z for C₁₉H₂₂N₄O: Calculated 322.18; observed ~322.17 (analogous to ).

Electrochemical Behavior

  • Triazolopyrimidinones with electron-withdrawing groups (e.g., S1-TP’s chloromethyl) exhibit higher redox potentials (+0.85 V vs. Ag/AgCl). The target compound’s methyl and ethyl groups may lower oxidative stability compared to S1-TP .

Discussion of Substituent Effects

  • Position 2: Ethyl vs. amino groups impact solubility and electronic effects. Amino groups enhance hydrogen bonding (critical for receptor binding), while ethyl increases lipophilicity .
  • Position 5 : Methyl vs. cyclopropyl affects ring strain and steric bulk. Cyclopropyl may hinder crystallization but improve metabolic stability .
  • Position 6 : 2-Methylbenzyl vs. 3-chlorobenzyl or pentyl alters hydrophobicity and steric profile. Chlorine atoms enhance corrosion inhibition but may reduce biocompatibility .

Q & A

Basic Research Questions

Q. What are optimized synthetic protocols for preparing derivatives of 2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

  • Methodological Answer :

  • Cyclocondensation : Use a catalyst such as TMDP (tetramethylenediamine propane) in a water-ethanol (1:1 v/v) solvent system. This approach enhances reaction efficiency and yield, as demonstrated for analogous triazolopyrimidinones .
  • Reaction Conditions : Maintain reflux conditions (e.g., 12 hours in ethanol) and monitor progress via TLC. Purification involves recrystallization from ethanol or DMF .
  • Key Precursors : Start with 3,5-diamino-1,2,4-triazole and substituted pyrones or acrylonitriles to introduce ethyl and benzyl substituents .

Q. How should triazolopyrimidinone derivatives be characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR (400 MHz) to verify substituent positions and ring fusion. For example, the methylene group in the ethoxycarbonyl unit shows distinct splitting patterns .
  • X-ray Crystallography : Resolve planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups forming ribbons via N–H···N interactions) .
  • Elemental Analysis : Confirm purity (>95%) via microanalysis (e.g., Perkin-Elmer 240-B analyzer) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antiparasitic Activity : Perform in vitro assays against Leishmania infantum and L. braziliensis promastigotes. Compare IC50_{50} values to reference drugs (e.g., glucantime: IC50_{50} 18–25 µM) .
  • Cytotoxicity Testing : Use J774.2 macrophages to assess selectivity indices. Effective derivatives should retain activity below 50 µM without host cell toxicity .

Advanced Research Questions

Q. How can structural modifications enhance selective inhibition of biological targets (e.g., TYK2 kinase)?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 2-ethyl or 6-benzyl positions to modulate binding affinity. For example, 2,5-disubstituted derivatives show TYK2 selectivity over JAK1-3 .
  • Docking Studies : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets. Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu690 in TYK2) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Assay Design : Standardize conditions (e.g., parasite strain, incubation time) when replicating studies. For instance, Leishmania IC50_{50} values vary with amastigote vs. promastigote stages .
  • Structure-Activity Analysis : Correlate substituent effects (e.g., Cu(II) vs. Co(II) complexes) with metabolic disruption (e.g., NAD+^+/NADH balance) to identify mechanistic outliers .

Q. What electrochemical methods are suitable for studying DNA interactions?

  • Methodological Answer :

  • Voltammetric Techniques : Use carbon paste electrodes modified with the compound. Monitor changes in oxidation peaks (e.g., guanine at +0.8 V) via cyclic voltammetry to assess intercalation or groove binding .
  • Data Interpretation : Calculate binding constants (KbK_b) from shifts in peak potential (ΔEp\Delta E_p) and correlate with molecular docking results .

Q. How do metal complexes of this compound improve antiparasitic efficacy?

  • Methodological Answer :

  • Coordination Chemistry : Synthesize Cu(II) or Co(II) complexes (e.g., [Cu(HmtpO)2_2(H2_2O)3_3]2+^{2+}) to enhance membrane permeability. These complexes disrupt parasite energy metabolism by targeting mitochondrial dehydrogenases .
  • Ultrastructural Analysis : Use TEM to visualize organelle degradation (e.g., swollen mitochondria in Leishmania) post-treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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